molecular formula C9H16ClN3 B15321763 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride

1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride

Cat. No.: B15321763
M. Wt: 201.70 g/mol
InChI Key: YLJHDEXBBVLTQE-UHFFFAOYSA-N
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Description

1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is a heterocyclic organic compound featuring a pyrazole core substituted with an ethyl group at the 1-position and a pyrrolidine ring at the 5-position, forming a hydrochloride salt. The pyrazole ring provides a planar aromatic system, while the pyrrolidine substituent introduces chirality and conformational flexibility.

Properties

Molecular Formula

C9H16ClN3

Molecular Weight

201.70 g/mol

IUPAC Name

1-ethyl-5-pyrrolidin-2-ylpyrazole;hydrochloride

InChI

InChI=1S/C9H15N3.ClH/c1-2-12-9(5-7-11-12)8-4-3-6-10-8;/h5,7-8,10H,2-4,6H2,1H3;1H

InChI Key

YLJHDEXBBVLTQE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2CCCN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazole ring, followed by alkylation with ethyl iodide and cyclization with 2-pyrrolidone. The reaction conditions typically require heating under reflux in an appropriate solvent, such as ethanol or methanol, and the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of pyrazole-5-one derivatives.

  • Reduction: Formation of pyrazole-5-amine derivatives.

  • Substitution: Formation of various alkylated or aminated pyrazoles.

Scientific Research Applications

1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride has been explored in various scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride is similar to other pyrazole derivatives, such as 1-ethyl-5-(pyridin-2-yl)-1H-pyrazolehydrochloride and 1-ethyl-5-(thiazol-2-yl)-1H-pyrazolehydrochloride. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole·HCl Not explicitly provided† Estimated ~207.7‡ Ethyl (C₂H₅) at pyrazole N1; pyrrolidine at C5
1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole·HCl C₈H₁₆ClNO₂ 193.68 Methyl (CH₃) at pyrazole N1; pyrrolidine at C5
Methyl 3,3-dimethylpyrrolidine-2-carboxylate·HCl C₉H₁₈ClNO₂ 215.7 Ester group at pyrrolidine C2; dimethyl substitution

Molecular formula inferred from structural analogy.
Calculated based on C₉H₁₇N₃·HCl (pyrazole + ethyl + pyrrolidine + HCl).

Key Differences:

Substituent Effects on Lipophilicity: The ethyl group in the target compound increases lipophilicity compared to the methyl analog (logP difference ~0.5–1.0), which may enhance membrane permeability but reduce aqueous solubility .

Hydrogen-Bonding Capability: The pyrrolidine nitrogen in the target compound can act as a hydrogen-bond donor, similar to its methyl analog. However, the ethyl group sterically hinders interactions compared to smaller substituents.

Synthetic Accessibility :

  • The methyl and ethyl analogs are synthesized via nucleophilic substitution or cyclization reactions, with the ethyl derivative requiring longer alkylation steps.
  • Methyl 3,3-dimethylpyrrolidine-2-carboxylate·HCl involves esterification, which may introduce regioselectivity challenges .

Research Findings and Functional Implications

While direct pharmacological or biochemical data for the target compound are absent in the provided evidence, structural comparisons suggest:

  • Receptor Binding : The pyrrolidine-pyrazole scaffold is common in ligands for serotonin or dopamine receptors. Bulkier substituents (e.g., ethyl) may reduce affinity for sterically constrained binding pockets compared to methyl analogs.
  • Solubility : The hydrochloride salt form improves water solubility, but the ethyl group may counteract this by increasing hydrophobicity.
  • Crystallinity : Hydrogen-bonding patterns (e.g., N–H···Cl⁻ interactions) likely differ between analogs, affecting crystallization behavior and stability .

Q & A

Q. What analytical methods are recommended for quantifying trace impurities in the compound?

  • Methodological Answer : UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) detects impurities <0.1%. Gradient elution (5–95% acetonitrile in 0.1% formic acid) resolves byproducts like 5-(pyrrolidin-2-yl)-1H-pyrazole. Method validation per ICH Q2(R1) ensures precision (RSD <2%) and accuracy (98–102%) .

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